N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a triazolopyridazine core linked to a piperidine-3-carboxamide group and a 2,4-dichlorophenyl substituent. The triazolopyridazine moiety is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to kinase inhibition or receptor modulation due to its planar structure and hydrogen-bonding capabilities . The methyl group on the triazolo ring may optimize steric effects, while the piperidine-3-carboxamide could influence conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C18H18Cl2N6O |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H18Cl2N6O/c1-11-22-23-16-6-7-17(24-26(11)16)25-8-2-3-12(10-25)18(27)21-15-5-4-13(19)9-14(15)20/h4-7,9,12H,2-3,8,10H2,1H3,(H,21,27) |
InChI Key |
XMKLTHOEQZOHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions, often involving amines and aldehydes.
Coupling of the Carboxamide Group: The final step involves the coupling of the carboxamide group to the piperidine ring, typically using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with cellular signaling mechanisms.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Molecular weights estimated from analogous structures; exact values unavailable in evidence.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Analysis
Research Implications and Limitations
While the provided evidence lacks explicit biological data, structural comparisons suggest critical trends:
Biological Activity
N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a triazolopyridazine moiety and a dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 344.20 g/mol. The presence of the triazole and pyridazine rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant antimicrobial properties. For instance, the compound MMV665917 (closely related to our target compound) demonstrated effective elimination of Cryptosporidium parvum in vitro, contrasting with traditional treatments that only inhibit replication without eradicating the parasite . This suggests that our target compound may possess similar or enhanced anti-parasitic effects.
Anticancer Potential
Triazole derivatives are recognized for their anticancer activities. Research has shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the effectiveness of triazolethione derivatives against colon carcinoma cells, with IC50 values as low as 6.2 μM . Given the structural similarities, it is plausible that our compound could exhibit comparable anticancer activity.
The mechanism underlying the biological activity of triazolo compounds often involves interference with nucleic acid synthesis or modulation of enzyme activity. The triazole ring can act as a chelating agent for metal ions, potentially inhibiting metalloproteins crucial for cellular functions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Piperidine Ring | Enhances lipophilicity and bioavailability |
| Triazole Moiety | Critical for interaction with biological targets |
| Dichlorophenyl Group | Modulates electronic properties affecting receptor binding |
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to this compound were effective against various strains of bacteria and protozoa. The compound exhibited an EC50 value of 0.58 μM against C. parvum, indicating strong potency in eliminating parasites compared to existing treatments .
- Cancer Cell Line Studies : A comparative analysis of triazole derivatives revealed significant cytotoxicity against multiple cancer cell lines. The IC50 values ranged from 27.3 μM to 43.4 μM for breast cancer cells, suggesting that modifications in the structure can lead to enhanced therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
